molecular formula C10H9NOS B2598050 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde CAS No. 35250-67-0

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2598050
CAS No.: 35250-67-0
M. Wt: 191.25
InChI Key: DTVPJDHHPRORAV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyrrole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, it has been found to affect gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been found to affect cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and alterations in cellular function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These processes are crucial for the compound’s biochemical activity and its impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can interact with various biomolecules and affect cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, influencing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the formation of the pyrrole ring followed by the introduction of the thiophene moiety. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction using thiophene-2-carbaldehyde as a starting material .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts reaction, and the process conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, its interaction with kinases can modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to its dual heterocyclic structure, which imparts distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development and material science applications .

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPJDHHPRORAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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